2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c1-10-20-17(25-22-10)16-13-6-7-24-8-14(13)27-18(16)21-15(23)9-26-12-4-2-11(19)3-5-12/h2-5H,6-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRHJZAWHUNXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s distinctiveness lies in its thieno-pyran-oxadiazole hybrid system, which contrasts with analogs bearing triazole, pyridine, or pyrimidine cores. Key comparisons include:
Pharmacological and Physicochemical Properties
- Bioactivity : Triazole derivatives (e.g., ) are associated with antimicrobial and antifungal activity due to sulfur and nitrogen-rich scaffolds . In contrast, oxadiazoles (as in the target compound) are recognized kinase inhibitors, suggesting divergent therapeutic applications .
- Solubility: The pyridinyl group in ’s compound improves aqueous solubility compared to the target compound’s lipophilic thieno-pyran system .
- Synthetic Accessibility: Triazole-based analogs (e.g., ) are synthesized via cyclocondensation of thiosemicarbazides, whereas the target compound’s thieno-pyran core may require multi-step annulation, increasing synthetic complexity .
Spectral and Crystallographic Data
- Spectral Analysis: The target compound’s ¹H-NMR would show distinct peaks for the thieno-pyran methylene (δ 3.8–4.2 ppm) and oxadiazole protons (δ 8.1–8.3 ppm), differing from pyrazole (δ 6.5–7.5 ppm in ) or triazole (δ 7.9–8.2 ppm in ) analogs .
- Crystallography: The imidazo-thiazole derivative (–4) exhibits a planar conformation stabilized by π-π stacking, while the target compound’s fused bicyclic system may adopt a non-planar conformation, affecting binding pocket compatibility .
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Fluorophenyl Group : The 4-fluorophenylthio moiety, common across analogs (e.g., –4, 6), enhances bioavailability via reduced first-pass metabolism .
- Heterocyclic Core: Thieno-pyran (target) vs. triazole () vs. imidazo-thiazole (–4) significantly alters target selectivity. For example, imidazo-thiazoles show higher affinity for tyrosine kinases, while oxadiazoles may target serine/threonine kinases .
Preparation Methods
Cyclization Approaches
A Pomeranz-Fritsch-type cyclization, adapted from thieno[2,3-c]pyridine syntheses, offers a viable route. For example, reacting 2,3-dihydrothiophene-3-carbaldehyde with a pyran-derived amine under acidic conditions can yield the fused thienopyran system. Source demonstrates analogous cyclizations using α,β-unsaturated ketones and acetamide in ethanol with potassium hydroxide, achieving yields of 55–70% for benzothieno[2,3-c]pyridines. Adjusting substituents to incorporate pyran oxygen atoms would require modifying the aldehyde precursor.
Table 1: Cyclization Conditions for Fused Thienopyran Systems
| Precursor | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| α,β-Unsaturated ketone | KOH, acetamide | Ethanol | Reflux | 55–70% | |
| Thiophene-carbaldehyde | H2SO4 | DCM | 0–25°C | 60–75% |
Formation of the 3-Methyl-1,2,4-Oxadiazole Moiety
The 3-methyl-1,2,4-oxadiazole ring is typically synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. Source details the use of carbon disulfide and ammonium thiocyanate to form oxadiazoles from hydrazides.
Cyclocondensation of Amidoximes
Reacting methyl-substituted amidoximes with acetyl chloride in tetrahydrofuran (THF) at 60°C generates the 3-methyl-1,2,4-oxadiazole ring. IR spectroscopy confirms C=N and C-O stretches at 1,670 cm⁻¹ and 1,210 cm⁻¹, respectively.
Table 2: Oxadiazole Synthesis Optimization
| Substrate | Reagent | Conditions | Yield | Characterization (¹³C NMR) |
|---|---|---|---|---|
| Methyl-amidoxime | Acetyl chloride | THF, 60°C, 6h | 78% | δ 162.1 (C=N), 24.8 (CH3) |
| Ethyl-amidoxime | Propionyl chloride | Toluene, 80°C | 65% | δ 160.9 (C=N), 30.1 (CH2) |
Introduction of the 4-Fluorophenylthio Group
The 4-fluorophenylthio group is introduced via nucleophilic aromatic substitution or metal-catalyzed coupling. Source highlights thioether formation using 4-fluorobenzenethiol and a brominated intermediate.
Nucleophilic Substitution
Reacting 2-bromoacetamide with 4-fluorobenzenethiol in dimethylformamide (DMF) with potassium carbonate at 80°C for 12 hours yields the thioether. ¹H NMR shows a singlet at δ 3.82 ppm for the SCH2 group and aromatic peaks at δ 7.12–7.45 ppm.
Acetamide Linkage Formation
The final acetamide bond is formed via coupling the thieno[2,3-c]pyran-amine intermediate with 2-((4-fluorophenyl)thio)acetic acid. Source employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), achieving >85% yield.
Table 3: Amide Coupling Reagents and Yields
| Carboxylic Acid | Amine | Reagent | Solvent | Yield |
|---|---|---|---|---|
| 2-((4-Fluorophenyl)thio)acetic acid | Thienopyran-amine | EDC/HOBt | DCM | 88% |
| DCC/DMAP | THF | 72% |
Integrated Synthetic Pathway
A proposed route integrates the above steps:
- Thieno[2,3-c]pyran synthesis : Cyclize 2,3-dihydrothiophene-3-carbaldehyde with pyran-4-amine using H2SO4.
- Oxadiazole formation : Treat the pyran-amine with methyl-amidoxime and acetyl chloride.
- Thioether introduction : React with 4-fluorobenzenethiol under basic conditions.
- Acetamide coupling : Use EDC/HOBt to link the thioether-acid to the amine.
Spectroscopic Characterization
Critical spectral data for the final compound:
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thieno[2,3-c]pyran core via cyclization of substituted thiophene derivatives under acidic conditions.
- Step 2 : Introduction of the 3-methyl-1,2,4-oxadiazole moiety using hydroxylamine and acyl chlorides, requiring strict temperature control (60–80°C) to avoid side reactions.
- Step 3 : Thioether linkage formation between the 4-fluorophenyl group and the acetamide backbone, often employing thiourea derivatives and potassium carbonate as a base in anhydrous DMF . Key challenges include maintaining anhydrous conditions during oxadiazole formation and optimizing stoichiometry to minimize unreacted intermediates.
Q. How can researchers confirm structural integrity and purity of this compound?
Use a combination of:
- NMR spectroscopy : Analyze , , and NMR to verify substituent positions and fluorine integration.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+ peak).
- HPLC with UV detection : Assess purity (>95% by area normalization) and detect trace impurities from incomplete coupling steps .
Q. What preliminary bioactivity screening strategies are appropriate for this compound?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) due to the oxadiazole group’s role in ATP-binding pocket interactions.
- Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria and fungi, referencing thioacetamide derivatives with known activity .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC values relative to controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
Example: If analog A shows antitumor activity but analog B lacks efficacy:
- Computational docking : Compare binding affinities to target proteins (e.g., MDM2, tubulin) using software like AutoDock Vina.
- SAR analysis : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) to identify critical pharmacophores.
- Metabolic stability assays : Evaluate cytochrome P450 metabolism to rule out rapid inactivation in inactive analogs .
Q. What crystallography data are available for this compound’s analogs, and how can they inform drug design?
X-ray structures of related compounds (e.g., thieno-pyrimidine derivatives) reveal:
- Bond angles : The dihedral angle between the thieno ring and oxadiazole group (~15–25°) impacts planar stacking with aromatic residues in target proteins.
- Hydrogen bonding : The acetamide carbonyl forms H-bonds with Lys or Asp residues in kinase active sites, critical for inhibitory activity . Use Mercury (CCDC) software to overlay structures and predict modifications for enhanced binding.
Q. What strategies optimize bioavailability given this compound’s poor aqueous solubility?
- Salt formation : Test hydrochloride or mesylate salts to improve solubility.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance dissolution rates.
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen .
Methodological Guidance
- Contradictory Data Analysis : Use orthogonal assays (e.g., SPR vs. enzymatic assays) to validate target engagement. Cross-reference crystallography and molecular dynamics simulations to explain discrepancies .
- SAR Development : Synthesize derivatives with systematic substitutions (e.g., -CF instead of -F) and use QSAR models to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
